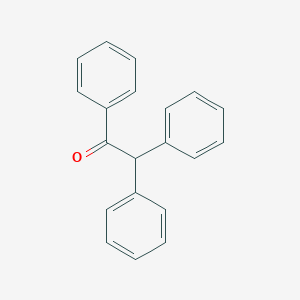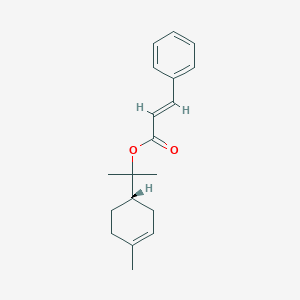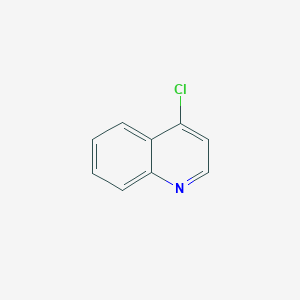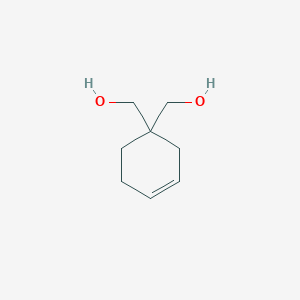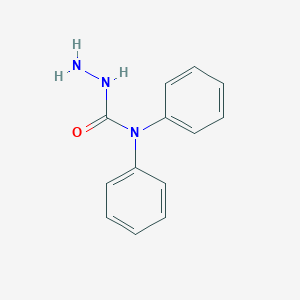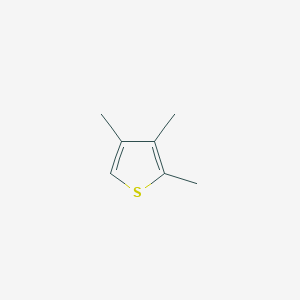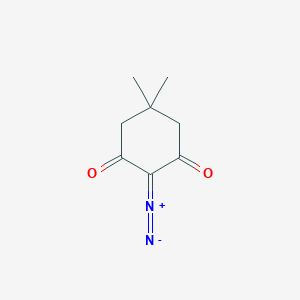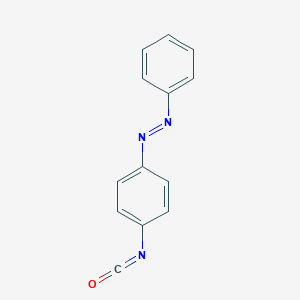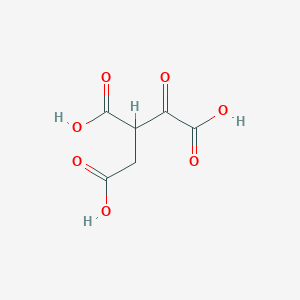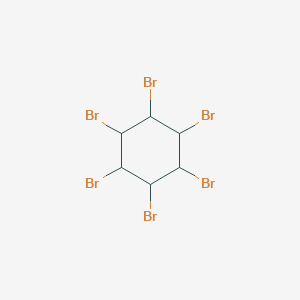
1,2,3,4,5,6-六溴环己烷
科学研究应用
1,2,3,4,5,6-六溴环己烷在科学研究中有多种应用:
化学: 它用作有机合成中的试剂以及分析方法的标准。
生物学: 该化合物用于研究 JAK2 酪氨酸激酶的抑制,JAK2 酪氨酸激酶参与各种细胞过程。
医学: 关于 1,2,3,4,5,6-六溴环己烷的研究有助于开发针对 JAK2 相关疾病的治疗剂。
作用机制
1,2,3,4,5,6-六溴环己烷通过抑制 JAK2 酪氨酸激酶的自磷酸化来发挥作用。这种抑制是通过化合物直接与 JAK2 的激酶域结合而发生的,从而阻止其活化和随后的信号通路。 JAK2 的抑制会影响各种细胞过程,包括细胞生长、分化和免疫反应 .
生化分析
Biochemical Properties
1,2,3,4,5,6-Hexabromocyclohexane interacts with the kinase domain of JAK2 . It binds directly to a pocket within this domain and inhibits autophosphorylation . This interaction is crucial in biochemical reactions involving JAK2.
Cellular Effects
The compound has significant effects on various types of cells and cellular processes. It blocks growth hormone-induced JAK2 autophosphorylation without affecting EFGR autophosphorylation . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
1,2,3,4,5,6-Hexabromocyclohexane exerts its effects at the molecular level through binding interactions with biomolecules, specifically JAK2 . It inhibits the autophosphorylation of JAK2, leading to changes in gene expression.
准备方法
合成路线和反应条件: 1,2,3,4,5,6-六溴环己烷可以通过环己烷的溴化合成。该反应通常涉及在催化剂(例如铁 (Fe) 或溴化铝 (AlBr₃))存在下使用溴 (Br₂) 。该反应在受控条件下进行,以确保环己烷环完全溴化 .
工业生产方法: 1,2,3,4,5,6-六溴环己烷的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器并精确控制反应条件,以实现高产率和纯度。 然后通过重结晶或其他合适的方法纯化化合物以获得所需产物 .
化学反应分析
反应类型: 1,2,3,4,5,6-六溴环己烷会发生各种化学反应,包括:
取代反应: 化合物中的溴原子可以通过亲核取代反应被其他官能团取代。
还原反应: 该化合物可以被还原以形成溴化程度较低的衍生物。
常用试剂和条件:
亲核取代: 常用的试剂包括氢氧化钠 (NaOH) 或氢氧化钾 (KOH),在水性或醇性介质中。
还原: 使用还原剂,例如氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄)。
主要产品:
取代: 产物包括根据所用亲核试剂的不同而不同的各种取代环己烷。
还原: 产物包括部分溴化的环己烷。
氧化: 产物包括具有更高氧化态的环己烷衍生物.
相似化合物的比较
类似化合物:
1,2,3,4,5,6-六氯环己烷: 结构相似,但含有氯原子而不是溴原子。
1,2,3,4,5,6-六碘环己烷: 含有碘原子而不是溴原子。
1,2,3,4,5,6-六氟环己烷: 含有氟原子而不是溴原子.
独特性: 1,2,3,4,5,6-六溴环己烷因其对 JAK2 酪氨酸激酶自磷酸化的有效抑制而独一无二。这种特殊的活性使其成为生物化学研究和治疗开发中的一种宝贵工具。 溴原子的存在也赋予了与卤代类似物相比独特的化学性质 .
属性
IUPAC Name |
1,2,3,4,5,6-hexabromocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQZKISCBJKVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052687 | |
| Record name | Benzene hexabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1837-91-8 | |
| Record name | 1,2,3,4,5,6-Hexabromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1837-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, 1,2,3,4,5,6-hexabromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1837-91-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,2,3,4,5,6-hexabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene hexabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,5,6-Hexabromocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2,3,4,5,6-Hexabromocyclohexane interact with biological systems?
A1: Research indicates that 1,2,3,4,5,6-Hexabromocyclohexane acts as a small molecule inhibitor of Jak2 tyrosine kinase autophosphorylation [, ]. This inhibition was observed to be both time- and concentration-dependent []. Furthermore, studies in rainbow trout hepatocytes suggest that 1,2,3,4,5,6-Hexabromocyclohexane's inhibition of JAK2 impacts downstream signaling pathways, including ERK, PI3K/Akt, and STAT, ultimately affecting GH-stimulated IGF-1 synthesis and secretion [].
Q2: What is known about the structural characteristics of 1,2,3,4,5,6-Hexabromocyclohexane?
A2: 1,2,3,4,5,6-Hexabromocyclohexane, also known as 'α-benzene hexabromide', has been analyzed using X-ray crystal structure determination at 130 K and NMR analysis []. This research provides insights into its molecular geometry and atomic arrangement.
Q3: Has 1,2,3,4,5,6-Hexabromocyclohexane demonstrated any catalytic properties?
A3: While 1,2,3,4,5,6-Hexabromocyclohexane has been identified as a Jak2 inhibitor, the available research does not delve into its potential catalytic properties [, , ]. Further investigation would be needed to explore this aspect.
Q4: How was 1,2,3,4,5,6-Hexabromocyclohexane identified as a potential Jak2 inhibitor?
A4: Researchers utilized computational chemistry and modeling techniques to identify 1,2,3,4,5,6-Hexabromocyclohexane as a potential Jak2 inhibitor. They constructed a homology model of the Jak2 kinase domain and employed the DOCK program to screen a library of 6451 compounds [, ]. This in silico screening identified 1,2,3,4,5,6-Hexabromocyclohexane as a promising candidate, which was later validated through in vitro experiments.
Q5: What are the potential implications of 1,2,3,4,5,6-Hexabromocyclohexane's inhibitory activity on Jak2?
A5: Given the role of Jak2 in various cellular processes, including growth hormone signaling and immune responses, the identification of 1,2,3,4,5,6-Hexabromocyclohexane as a Jak2 inhibitor holds potential research implications [, , ]. Further investigations could explore its use as a tool to dissect Jak2-dependent signaling pathways or as a lead compound for the development of novel therapeutics targeting Jak2-associated pathologies.
Q6: Are there any known environmental concerns related to 1,2,3,4,5,6-Hexabromocyclohexane?
A6: While the provided research focuses primarily on the biochemical aspects of 1,2,3,4,5,6-Hexabromocyclohexane, it is crucial to consider its potential environmental impact [, , , ]. Further research is necessary to assess its ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative environmental consequences.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


